molecular formula C19H25N3O3S B14885267 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane

2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane

Cat. No.: B14885267
M. Wt: 375.5 g/mol
InChI Key: RKXLYCROKPHVRO-UHFFFAOYSA-N
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Description

2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is structurally related to omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane involves several steps. One common method includes the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxy-1H-benzimidazole to form the intermediate compound, which is then oxidized to the final product using m-chloroperbenzoic acid (m-CPBA) in dichloromethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related disorders. The compound binds covalently to the cysteine residues on the proton pump, leading to its inactivation .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;methoxymethane

InChI

InChI=1S/C17H19N3O2S.C2H6O/c1-11-9-18-14(12(2)16(11)22-4)10-23(21)17-19-13-7-5-6-8-15(13)20(17)3;1-3-2/h5-9H,10H2,1-4H3;1-2H3

InChI Key

RKXLYCROKPHVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2C.COC

Origin of Product

United States

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